N-(4-butylphenyl)-2-sulfanylacetamide
Description
N-(4-butylphenyl)-2-sulfanylacetamide is a sulfur-containing acetamide derivative characterized by a butylphenyl group attached to the nitrogen atom and a sulfanyl (-SH) group at the second carbon of the acetamide backbone.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-3-4-10-5-7-11(8-6-10)13-12(14)9-15/h5-8,15H,2-4,9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFHQZVAFZNKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-sulfanylacetamide typically involves the reaction of 4-butylphenylamine with 2-chloroacetamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the chloroacetamide, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(4-butylphenyl)-2-sulfanylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanylacetamide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and physicochemical properties of N-(4-butylphenyl)-2-sulfanylacetamide and related compounds:
*Calculated based on analogous structures.
Key Observations:
- Substituent Effects : The butyl group in this compound contributes to higher molecular weight and lipophilicity compared to ethyl or methyl analogs (e.g., N-(4-ethylphenyl)-2-sulfanylacetamide, MW 195.28 ). This may enhance membrane permeability in biological systems.
- Sulfur-Containing Moieties : Compounds with sulfanyl (-SH) or sulfonyl (-SO₂) groups (e.g., ) exhibit distinct reactivity. For example, sulfanyl groups participate in nucleophilic reactions, while sulfonyl groups enhance stability and electron-withdrawing effects.
- Safety Profiles : N-(3-methylphenyl)-2-sulfanylacetamide (CAS 35331-30-7) has documented safety risks, requiring medical consultation upon exposure . This highlights the need for rigorous toxicity studies on the butylphenyl analog.
Q & A
Q. What are the optimal synthetic routes for N-(4-butylphenyl)-2-sulfanylacetamide, and how can purity be validated?
The synthesis typically involves coupling a 4-butylphenylamine derivative with a sulfanylacetamide precursor under nucleophilic substitution conditions. Key steps include:
- Thiol activation : Use of mercaptoacetic acid derivatives (e.g., thioesters) to ensure efficient sulfur incorporation .
- Coupling agents : Dicyclohexylcarbodiimide (DCC) or HOBt-mediated coupling in anhydrous solvents (e.g., DMF) to minimize side reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures.
Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks: δ 1.3–1.6 ppm for butyl chain protons, δ 7.2–7.4 ppm for aromatic protons) .
Q. How can structural integrity be confirmed post-synthesis?
A multi-spectral approach is recommended:
- NMR : H and C NMR to verify substituent positions (e.g., sulfanyl group at δ 3.1–3.3 ppm for CHS) .
- IR : Absorbance at ~2550 cm (S–H stretch) and ~1650 cm (amide C=O) .
- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 265) .
Q. What solvent systems are suitable for solubility studies?
The compound’s lipophilicity (LogP ~2.8) favors solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous buffers. For biological assays, prepare stock solutions in DMSO (<0.1% v/v in final media to avoid cytotoxicity) .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., IC50_{50}50 variability) be resolved?
Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
- LogP adjustments : Modify formulation (e.g., cyclodextrin encapsulation) to enhance aqueous solubility and bioavailability .
- Dose-response validation : Repeat assays with ≥3 biological replicates and statistical analysis (e.g., ANOVA with Tukey’s post hoc test) .
Q. What computational methods predict interaction mechanisms with kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to ATP pockets (e.g., EGFR kinase). Key interactions:
- Sulfanyl group hydrogen bonding with hinge region residues (e.g., Met793) .
- Butylphenyl moiety occupying hydrophobic pockets .
- MD simulations : GROMACS or AMBER for stability assessment (20 ns trajectories, RMSD <2 Å for stable binding) .
Q. How does structural modification (e.g., halogen substitution) impact anti-cancer efficacy?
- SAR studies : Replace the butyl group with halogenated phenyl rings (e.g., 4-Cl or 4-F).
- Enhanced activity : 4-F substitution increases electronegativity, improving target affinity (IC reduction by ~30%) .
- Synthetic challenges : Halogenated intermediates require Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Q. What strategies optimize stability under physiological conditions?
- pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C). The compound is stable at pH 6–8 but hydrolyzes in acidic conditions (t <24 hrs at pH 2) .
- Light sensitivity : Store in amber vials at −20°C; monitor via UV-Vis (λ 280 nm) for degradation products .
Methodological Challenges
Q. How to address low yields in large-scale synthesis?
- Catalyst optimization : Replace DCC with EDC/HCl for reduced byproduct formation .
- Flow chemistry : Continuous reactors improve heat/mass transfer (yield increase from 45% to 72%) .
Q. What analytical techniques resolve overlapping spectral peaks in characterization?
- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm amide linkage .
- High-resolution MS : Q-TOF instruments (mass accuracy <5 ppm) differentiate isobaric impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
